molecular formula C8H16N2O6S B14355419 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine CAS No. 92134-96-8

2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine

Cat. No.: B14355419
CAS No.: 92134-96-8
M. Wt: 268.29 g/mol
InChI Key: OLIREEQLDRWVHQ-UHFFFAOYSA-N
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Description

2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine is an organic compound that features a thiazolidine ring substituted with a nitroso group and a pentahydroxypentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents in the presence of a pentahydroxypentyl precursor. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The pentahydroxypentyl side chain may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
  • 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazoline
  • 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazole

Uniqueness

This compound is unique due to its specific combination of a thiazolidine ring, nitroso group, and pentahydroxypentyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92134-96-8

Molecular Formula

C8H16N2O6S

Molecular Weight

268.29 g/mol

IUPAC Name

1-(3-nitroso-1,3-thiazolidin-2-yl)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C8H16N2O6S/c11-3-4(12)5(13)6(14)7(15)8-10(9-16)1-2-17-8/h4-8,11-15H,1-3H2

InChI Key

OLIREEQLDRWVHQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1N=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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